Cas no 146830-05-9 ((1'R,2'S)-1',2'-dihydroxyasarone)

(1'R,2'S)-1',2'-dihydroxyasarone structure
146830-05-9 structure
Product Name:(1'R,2'S)-1',2'-dihydroxyasarone
CAS No:146830-05-9
MF:C12H18O5
MW:242.268324375153
CID:2019665
PubChem ID:23757226
Update Time:2025-04-21

(1'R,2'S)-1',2'-dihydroxyasarone Chemical and Physical Properties

Names and Identifiers

    • (1'R,2'S)-1',2'-dihydroxyasarone
    • (2R,3S)-2,3-dihydroxyasarone
    • 1-(2,4,5-Trimethoxy-phenyl)-propan-1,2-diol
    • 1-(2,4,5-trimethoxy-phenyl)-propane-1,2-diol
    • 1-(2,4,5-Trimethoxyphenyl)-1,2-dihydroxypropane
    • 2',4',5,-Tri-Me ether-1-(2,4,5-Trihydroxyphenyl)-1,2-propanediol
    • 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol
    • MEGxp0_001341
    • BRD-A45031165-001-01-8
    • BRD-A45031165-001-02-6
    • ACon1_001894
    • ACon1_001296
    • NCGC00180030-03!1-(2,4,5-trimethoxyphenyl)propane-1,2-diol
    • MEGxp0_001342
    • DTXSID10635862
    • 146830-05-9
    • Erythro-1',2'-dihydroxyasarone
    • 1,2-Propanediol, 1-(2,4,5-trimethoxyphenyl)-
    • DTXCID60586613
    • Threo-1',2'-dihydroxyasarone
    • Inchi: 1S/C12H18O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,12-14H,1-4H3
    • InChI Key: ZSTCCLUBWBHJMP-UHFFFAOYSA-N
    • SMILES: OC(C(C)O)C1C=C(C(=CC=1OC)OC)OC

Computed Properties

  • Exact Mass: 242.11542367g/mol
  • Monoisotopic Mass: 242.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 68.2Ų
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